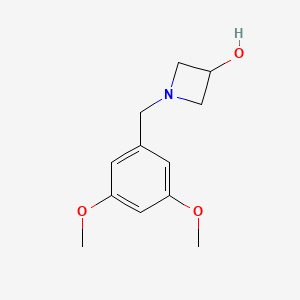
1-(3,5-Dimethoxybenzyl)azetidin-3-ol
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 1-(3,5-Dimethoxybenzyl)azetidin-3-ol is C12H17NO3. Its molecular weight is 223.27 g/mol.Physical And Chemical Properties Analysis
The physical form of 1-(3,5-Dimethoxybenzyl)azetidin-3-ol is solid . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been utilized as an intermediate in the synthesis of complex molecules. For instance, Christian Hubschwerlen and J. Specklin (2003) discussed its role in the synthesis of heterocyclic compounds, highlighting its utility in annulation, cyclization, and stereoselective reactions. This demonstrates its importance in constructing molecular architectures with potential pharmacological applications (Hubschwerlen & Specklin, 2003).
Drug Discovery and Biological Activity
- Maryne A. J. Dubois et al. (2019) reported the synthesis of 3-Aryl-3-Sulfanyl Azetidines via iron-catalyzed thiol alkylation, demonstrating the potential of azetidin-3-ols in drug design due to their ability to form compounds with diverse biological activities. The study underscores the adaptability of these compounds in medicinal chemistry and their role in exploring new chemical spaces (Dubois et al., 2019).
Antimicrobial Activity
- Compounds derived from azetidin-3-ols have shown significant activity against Gram-negative bacteria, as demonstrated by S. Woulfe and M. Miller (1985). Their work on substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids unveiled a new class of heteroatom-activated beta-lactam antibiotics, marking the importance of these compounds in developing new antimicrobial agents (Woulfe & Miller, 1985).
Material Science Applications
- The polymerization behavior of azetidine and its derivatives has been studied, suggesting applications beyond pharmaceuticals. E. Schacht and E. Goethals (1974) explored the cationic polymerization of azetidine, indicating potential uses in material science for developing polymers with unique properties (Schacht & Goethals, 1974).
Safety and Hazards
The safety information for 1-(3,5-Dimethoxybenzyl)azetidin-3-ol indicates that it is classified under the GHS05 pictogram, with the signal word "Danger" . The hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statements include P303+P361+P353, P363, P304+P340, P310, P321, P260, P264, P280, P305+P351+P338, P405, and P501 .
Propiedades
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-11-3-9(4-12(5-11)16-2)6-13-7-10(14)8-13/h3-5,10,14H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMJYNOJTIYVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CC(C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxybenzyl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



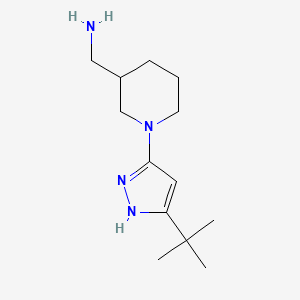


![(4-(2-Methoxyethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1475726.png)

![2-(8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475728.png)
![2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475729.png)

![1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine](/img/structure/B1475732.png)
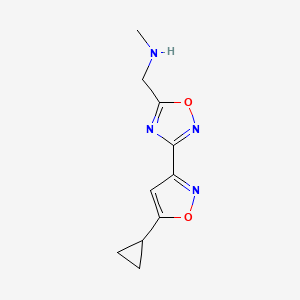
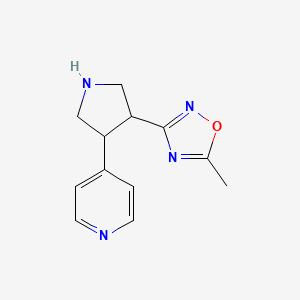
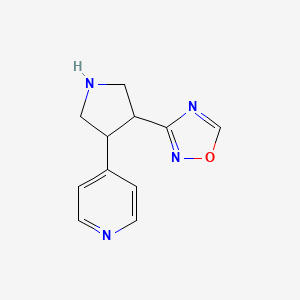
![3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1475738.png)
![2-(8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1475743.png)